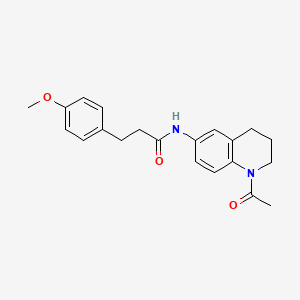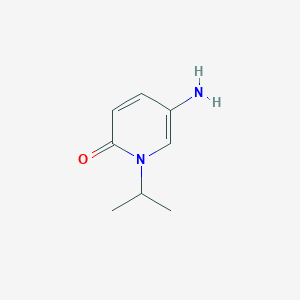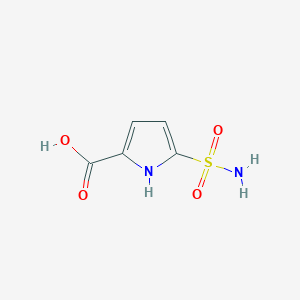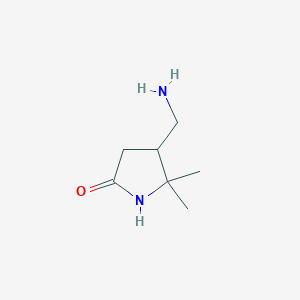
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)propanamide, also known as AQ-RA 741, is a molecule that has been synthesized for potential use in scientific research. This molecule has a unique chemical structure that makes it a promising candidate for studying various biochemical and physiological effects. In
Scientific Research Applications
Structural Properties and Coordination Behavior
Quinoline derivatives exhibit diverse spatial orientations affecting their coordination behavior with ions. For example, certain amide derivatives of quinoline form tweezer-like geometries and channel-like structures through self-assembly, indicating potential for designing molecular receptors and sensors (Kalita & Baruah, 2010). This suggests that derivatives like N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)propanamide could be explored for similar applications, leveraging their structural adaptability for molecular recognition or self-assembly in materials science.
Fluorescence and Labeling Applications
Quinoline derivatives have been investigated for their strong fluorescence in wide pH ranges, making them valuable as fluorescent labeling reagents in biomedical analysis. For instance, 6-methoxy-4-quinolone exhibits stable and strong fluorescence, useful for labeling and detecting carboxylic acids (Hirano et al., 2004). This characteristic points towards the potential of using N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)propanamide in fluorescence-based sensors or markers, given its structural similarities.
Pharmaceutical Research
Quinoline derivatives have been synthesized and evaluated for various biological activities, including antiproliferative effects against cancer cell lines (Tseng et al., 2013). This indicates a broader scope for researching N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)propanamide in pharmaceutical contexts, potentially exploring its efficacy as a therapeutic agent against specific diseases, given the antiproliferative properties of related compounds.
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(24)23-13-3-4-17-14-18(8-11-20(17)23)22-21(25)12-7-16-5-9-19(26-2)10-6-16/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPIGJNBVAAOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(1,3-benzodioxol-5-yl)-3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2752103.png)

![N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2752106.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B2752107.png)

![(2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2752112.png)




![[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2752121.png)
